molecular formula C51H60N2O19 B608759 LYN55979 CAS No. 960155-97-9

LYN55979

Cat. No.: B608759
CAS No.: 960155-97-9
M. Wt: 1005.036
InChI Key: LYWUYJJDPBHOHB-YLJZXOCYSA-N
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Description

LYN55979 (CAS No. 54198-89-9) is a chlorinated pyrimidine derivative with the molecular formula C₅H₅ClN₂ and a molecular weight of 128.56 g/mol. It is synthesized via a catalytic reaction using [1,1'-bis(diphenylphosphino)ferrocene]nickel(II) chloride in tetrahydrofuran (THF) under inert conditions, followed by purification via column chromatography . Key properties include:

  • Solubility: Highly soluble in polar solvents (e.g., DMSO, methanol) and sparingly soluble in non-polar solvents.
  • Safety Profile: Classified with hazard warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory sensitization .

Properties

CAS No.

960155-97-9

Molecular Formula

C51H60N2O19

Molecular Weight

1005.036

IUPAC Name

(2R,3S)-1-(((2aR,4S,4aS,6R,9S,11S,12S,12bS)-12b-acetoxy-12-(benzoyloxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl)oxy)-3-((tert-butoxycarbonyl)amino)-1-oxo-3-phenylpropan-2-yl (2,5-dioxopyrrolidin-1-yl) succinate

InChI

InChI=1S/C51H60N2O19/c1-26-30(67-45(63)40(38(28-15-11-9-12-16-28)52-46(64)71-47(3,4)5)68-35(58)21-22-36(59)72-53-33(56)19-20-34(53)57)24-51(65)43(69-44(62)29-17-13-10-14-18-29)41-49(8,42(61)39(60)37(26)48(51,6)7)31(55)23-32-50(41,25-66-32)70-27(2)54/h9-18,30-32,38-41,43,55,60,65H,19-25H2,1-8H3,(H,52,64)/t30-,31-,32+,38-,39+,40+,41?,43-,49+,50-,51+/m0/s1

InChI Key

LYWUYJJDPBHOHB-YLJZXOCYSA-N

SMILES

O=C(O[C@@H](C1[C@@]2(C)[C@@H](O)C[C@@]3([H])OC[C@]31OC(C)=O)[C@]4(O)C[C@H](OC([C@H](OC(CCC(ON5C(CCC5=O)=O)=O)=O)[C@@H](NC(OC(C)(C)C)=O)C6=CC=CC=C6)=O)C(C)=C(C4(C)C)[C@@H](O)C2=O)C7=CC=CC=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LYN55979;  LYN-55979;  LYN 55979;  docetaxel-succinic-NHS ester;  docetaxel-bioconjugate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Catalyst Solubility Profile Bioavailability Score
This compound C₅H₅ClN₂ 128.56 5-Chloropyrimidine Nickel(II) chloride complex Polar solvents 0.55
(5-Chloropyrimidin-2-yl)methanamine hydrochloride C₅H₇ClN₃·HCl 182.05 5-Chloro, amine hydrochloride Not specified High in water Not reported
5-Chloropyrimidine-2-carbonitrile C₅H₂ClN₃ 139.55 5-Chloro, cyano group Not specified Moderate in DMSO Not reported
5-Chloro-2-methylpyrimidin-4-amine C₅H₆ClN₃ 143.57 5-Chloro, methyl, amine Not specified Low in non-polar solvents Not reported

Key Findings:

Structural Variations: this compound lacks functional groups like amines or nitriles present in analogues, which may reduce reactivity but enhance stability .

Analogues like (5-Chloropyrimidin-2-yl)methanamine hydrochloride may require acid-base reactions for hydrochloride salt formation, introducing scalability challenges.

Physicochemical Properties :

  • This compound’s moderate bioavailability (0.55) surpasses most analogues, which lack reported scores. This suggests superior membrane permeability compared to bulkier derivatives (e.g., molecular weight >140 g/mol) .
  • The hydrochloride salt analogue exhibits high aqueous solubility, making it suitable for injectable formulations, whereas this compound’s solubility profile favors oral delivery.

Safety and Handling :

  • This compound’s hazard profile aligns with chlorinated heterocycles, but its low acute toxicity (H302) contrasts with analogues containing reactive groups (e.g., nitriles), which may pose higher risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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